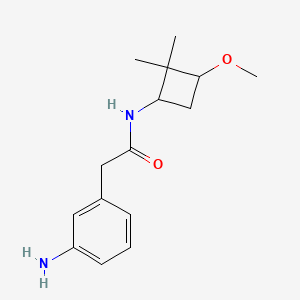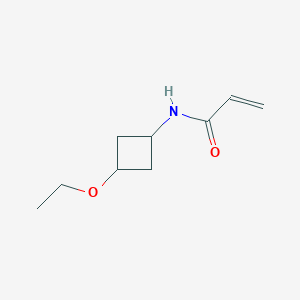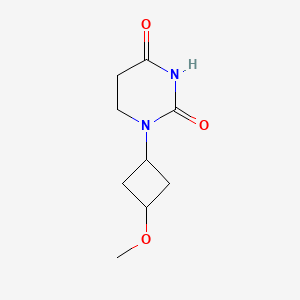![molecular formula C16H21N3O B6633237 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
MPEP is a selective antagonist of the 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol is involved in various physiological processes such as synaptic plasticity, learning, and memory. MPEP binds to the allosteric site of the 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol, which inhibits the receptor's signaling pathway and reduces the release of glutamate. This leads to a reduction in excitatory neurotransmission and can have neuroprotective effects.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which can be neuroprotective in various neurological disorders. MPEP has also been shown to reduce anxiety-like behavior in animal models and improve cognitive function in animal models of Alzheimer's disease. Additionally, MPEP has been shown to reduce the development of tolerance to opioids, which could have potential applications in the treatment of addiction.
实验室实验的优点和局限性
One of the advantages of MPEP is its selectivity for the 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol, which allows for more specific targeting of the receptor compared to non-selective antagonists. Additionally, MPEP has been shown to have good oral bioavailability and can easily cross the blood-brain barrier. However, one limitation of MPEP is its relatively short half-life, which can make it difficult to maintain therapeutic concentrations in vivo.
未来方向
There are several future directions for the research on MPEP. One area of interest is its potential use in the treatment of addiction. MPEP has been shown to reduce the development of tolerance to opioids, and further research could investigate its potential use in the treatment of other types of addiction. Additionally, MPEP has been shown to have neuroprotective effects in various neurological disorders, and further research could investigate its potential use in the treatment of traumatic brain injury and other neurodegenerative diseases. Finally, there is a need for the development of more potent and selective 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol antagonists, which could have potential therapeutic applications in various neurological and psychiatric disorders.
合成方法
MPEP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of 4-methylpyrazole, which is then coupled with 2-bromoethylamine to form the intermediate. The intermediate is then reacted with 5,6,7,8-tetrahydronaphthalen-2-one in the presence of a palladium catalyst to give MPEP.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. MPEP has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.
属性
IUPAC Name |
8-[2-(4-methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-10-18-19(11-12)8-7-17-16-4-2-3-13-5-6-14(20)9-15(13)16/h5-6,9-11,16-17,20H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNHQICHUOYXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNC2CCCC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)


![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)

![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)